molecular formula C9H10BrNO B2647785 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine CAS No. 1268111-65-4

7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine

Katalognummer B2647785
CAS-Nummer: 1268111-65-4
Molekulargewicht: 228.089
InChI-Schlüssel: RPAGMKIDJZYWFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound with the CAS Number: 321435-99-8 . It has a molecular weight of 226.12 and is typically in powder form .


Molecular Structure Analysis

The 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine molecule contains a total of 23 bonds . There are 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .

It is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Practical Synthesis and Application in Drug Development

A practical synthesis method has been developed for an orally active CCR5 antagonist using "7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine" as a key intermediate. This method offers a new, inexpensive approach without the need for chromatographic purification, indicating its potential in streamlining the production of therapeutically relevant compounds (Ikemoto et al., 2005).

Kinase Inhibitor Synthesis

The compound is integral in synthesizing a benzoxazepine-containing kinase inhibitor, highlighting its application in developing treatments targeting cancer and other diseases where kinase activity is dysregulated. This synthesis showcases the compound's versatility in medicinal chemistry and drug development (Naganathan et al., 2015).

Radical Cyclization for Benzazepine Synthesis

Radical cyclization techniques utilizing "this compound" offer a convenient route to synthesize 2-benzazepines, a class of compounds with potential therapeutic applications. This synthesis method provides a straightforward approach to accessing structurally diverse benzazepines, which can be further explored for various biological activities (Kamimura et al., 2003).

Supramolecular Structures

Studies on tetrahydro-1,4-epoxy-1-benzazepines carrying pendent heterocyclic substituents, including variants synthesized from "this compound," reveal significant insights into the supramolecular structures these compounds can form. These findings have implications for designing materials with specific physical properties or biological activities (Blanco et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAGMKIDJZYWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC(=C2)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268111-65-4
Record name 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.